tert-Butyl 2-bromo-3-phenylpropionate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
tert-butyl 2-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
GDAQVQPJSOCIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Bromo 3 Phenylpropionate and Analogous Structures
Direct Synthesis Approaches to Alpha-Brominated Phenylpropionate Esters
Direct synthesis methods focus on either introducing the bromine atom at the alpha-position of a pre-formed ester or constructing the ester from a pre-brominated acid. These routes are often favored for their atom economy and fewer synthetic steps.
Alpha-Bromination of 3-Phenylpropionate (B1229125) Ester Precursors
A primary direct route involves the selective bromination of a tert-butyl 3-phenylpropionate precursor at the alpha-carbon. This position is benzylic, making it susceptible to radical bromination. The Wohl-Ziegler reaction is a classic and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com It typically employs N-Bromosuccinimide (NBS) as the bromine source in a nonpolar solvent like carbon tetrachloride (CCl₄), with radical initiation achieved through UV light or a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org
The reaction proceeds via a free radical chain mechanism. The initiator generates a radical, which abstracts a hydrogen atom from the alpha-position of the ester. The benzylic position is favored due to the resonance stabilization of the resulting radical by the adjacent phenyl group. This benzylic radical then reacts with NBS to form the desired alpha-bromo ester and a succinimidyl radical, which continues the chain reaction. The advantage of using NBS over molecular bromine (Br₂) for this reaction is that it maintains a low, constant concentration of Br₂ in the reaction mixture, which helps to suppress competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.com
In addition to radical pathways, the alpha-bromination of carbonyl compounds can also be achieved under acid-catalyzed conditions with NBS. wikipedia.org
Table 1: Representative Conditions for Wohl-Ziegler Bromination
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Product |
|---|---|---|---|---|
| tert-Butyl 3-phenylpropionate | N-Bromosuccinimide (NBS) | AIBN, reflux | CCl₄ | tert-Butyl 2-bromo-3-phenylpropionate |
| Ethyl 3-phenylpropionate | N-Bromosuccinimide (NBS) | Benzoyl peroxide, light | Benzene (B151609) | Ethyl 2-bromo-3-phenylpropionate |
Esterification Strategies Involving tert-Butanol and Brominated Phenylpropanoic Acid Derivatives
An alternative direct approach involves the esterification of 2-bromo-3-phenylpropanoic acid with tert-butanol. The primary challenge in this method is the steric hindrance of the tertiary alcohol, which makes standard Fischer esterification under acidic conditions inefficient. To overcome this, several specialized methods have been developed.
First, the precursor, 2-bromo-3-phenylpropanoic acid, is commonly synthesized from 3-phenylpropanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. masterorganicchemistry.comorganic-chemistry.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.comorganic-chemistry.orgbyjus.com The PBr₃ converts the carboxylic acid into an acyl bromide, which readily enolizes. This enol then undergoes electrophilic attack by bromine at the alpha-position. Subsequent hydrolysis or reaction with the starting carboxylic acid yields the final α-bromo carboxylic acid. organic-chemistry.orglibretexts.org
Once 2-bromo-3-phenylpropanoic acid is obtained, several strategies can be employed for its esterification with tert-butanol:
Reaction with Isobutene: A common industrial method for preparing tert-butyl esters involves the acid-catalyzed addition of the carboxylic acid to isobutene. google.com This is typically performed in the presence of a strong acid catalyst like sulfuric acid.
Use of tert-Butyl Trichloroacetimidate (B1259523): A milder method involves reacting the carboxylic acid with tert-butyl trichloroacetimidate in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). tandfonline.com This approach often proceeds at room temperature and provides good yields. tandfonline.com
Carbodiimide Coupling: Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct condensation of the carboxylic acid with tert-butanol. tandfonline.com
Transesterification with tert-Butyl Acetate (B1210297): A novel approach utilizes tert-butyl acetate as both a reagent and solvent, with a catalytic amount of a strong acid like bis(trifluoromethanesulfonyl)imide, to achieve tert-butylation under relatively mild conditions. thieme-connect.comthieme.de
Table 2: Comparison of Esterification Methods for Hindered Alcohols
| Method | Reagents | Catalyst | Key Features |
|---|---|---|---|
| Isobutene Addition | Isobutene, 2-bromo-3-phenylpropanoic acid | H₂SO₄ (conc.) | Suitable for large scale; uses gaseous reagent. google.com |
| Trichloroacetimidate | tert-Butyl trichloroacetimidate, 2-bromo-3-phenylpropanoic acid | BF₃·OEt₂ | Mild conditions, good yields. tandfonline.com |
| Carbodiimide Coupling | tert-Butanol, 2-bromo-3-phenylpropanoic acid, EDC | DMAP | Direct condensation; avoids pre-activation. tandfonline.com |
| Transesterification | tert-Butyl acetate, 2-bromo-3-phenylpropanoic acid | Bis(trifluoromethanesulfonyl)imide | Mild; uses an easily handled liquid reagent. thieme-connect.com |
Indirect Synthetic Pathways and Derivatization
Indirect routes to this compound involve synthesizing a related molecule and then converting it to the target compound through one or more functional group transformations.
Conversion from Related Halogenated Carboxylic Acids or Esters
One potential indirect pathway begins with an analogous α-hydroxy ester, such as tert-butyl 2-hydroxy-3-phenylpropionate (a derivative of phenylalanine). The hydroxyl group can be converted into a bromide using various reagents. For instance, reacting an alpha-hydroxy carboxylic acid or its ester with an aqueous hydrogen bromide solution is a viable method for producing the corresponding alpha-bromo compound. google.com Other standard reagents for converting alcohols to bromides, such as phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃), could also be applicable.
Functional Group Transformations at the Alpha-Position
Another synthetic strategy involves the manipulation of functional groups at the alpha-position of a suitable precursor. A prominent example is the hydrobromination of tert-butyl cinnamate (B1238496), an α,β-unsaturated ester. The addition of hydrogen bromide (HBr) across the double bond can, in principle, yield the desired product.
The regioselectivity of this addition is crucial. Standard Markovnikov addition of HBr would place the bromine at the more substituted beta-position, leading to tert-butyl 3-bromo-3-phenylpropionate. masterorganicchemistry.comyoutube.com To achieve the desired alpha-bromination, an anti-Markovnikov addition is required. This is typically accomplished by performing the reaction in the presence of radical initiators, such as peroxides (ROOR). youtube.com The peroxide initiates a free-radical chain reaction where a bromine radical adds to the beta-carbon of the cinnamate ester, forming a more stable benzylic radical at the alpha-position. This radical then abstracts a hydrogen atom from HBr to yield the final product and propagate the chain. youtube.com
Stereoselective Synthesis of Enantiopure this compound
The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. A key strategy involves preparing an enantiopure intermediate, namely (R)- or (S)-2-bromo-3-phenylpropanoic acid, which can then be esterified.
A notable approach starts with the readily available and inexpensive amino acid, L-phenylalanine, which has (S)-stereochemistry. acs.org The synthesis proceeds through the following key steps:
Diazotization/Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid via a diazotization reaction (using NaNO₂/HBr), which proceeds with retention of configuration.
Crystallization-Induced Chiral Inversion: A novel method has been developed for the inversion of the (S)-bromo acid to the desired (R)-enantiomer. acs.org This process involves forming a salt with a chiral amine, such as (R)-bornylamine. Through a process of crystallization-induced dynamic resolution, the less soluble diastereomeric salt precipitates, driving the equilibrium in the solution towards the formation of this diastereomer and effectively inverting the stereocenter of the bromo acid from (S) to (R) with high enantiomeric excess (96-99% ee). acs.org
Esterification: The resulting enantiopure (R)-2-bromo-3-phenylpropanoic acid can then be esterified using one of the methods suitable for hindered alcohols described in section 2.1.2 to yield enantiopure (R)-tert-butyl 2-bromo-3-phenylpropionate.
This pathway provides an efficient route to the optically pure bromo-ester from a natural chiral pool starting material. acs.org
Asymmetric Alpha-Bromination Techniques
The direct asymmetric α-bromination of carbonyl compounds has been a subject of intense research, with organocatalysis emerging as a powerful tool. While the direct enantioselective α-bromination of esters like tert-butyl 3-phenylpropionate is not extensively documented, the principles established for aldehydes and ketones provide a strong foundation for its potential application.
Organocatalytic approaches typically involve the activation of the carbonyl compound by a chiral amine catalyst to form a transient enamine intermediate. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. The chirality of the catalyst directs the approach of the brominating agent, leading to the preferential formation of one enantiomer of the α-bromo product.
For instance, C2-symmetric diphenylpyrrolidine catalysts have been successfully employed for the α-bromination of aldehydes, achieving high yields and enantioselectivities of up to 96% ee. nih.govrsc.orgnih.gov Similarly, C2-symmetric imidazolidinones have proven effective for the asymmetric α-bromination of ketones, with enantioselectivities reaching up to 94% ee. rsc.orgnih.gov These results suggest that a similar strategy could be adapted for esters like tert-butyl 3-phenylpropionate. The key challenge lies in the lower acidity of the α-proton in esters compared to aldehydes and ketones, which may require more reactive catalysts or optimized reaction conditions.
Table 1: Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones (Analogous Reactions)
| Entry | Substrate | Catalyst | Brominating Agent | Solvent | Yield (%) | ee (%) |
| 1 | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | CH2Cl2 | 85 | 92 |
| 2 | Cyclohexanone | (5S)-2,2,3-Trimethyl-5-phenylimidazolidin-4-one | NBS | Toluene | 90 | 94 |
| 3 | 3-Phenylpropanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | CH2Cl2 | 88 | 95 |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable strategy for achieving asymmetric transformations. emory.edu In this approach, the prochiral substrate, in this case, 3-phenylpropionic acid, is first covalently bonded to a chiral auxiliary. The resulting diastereomeric intermediate then undergoes a diastereoselective bromination reaction. The steric and electronic properties of the chiral auxiliary direct the approach of the brominating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the enantioenriched α-bromo acid, which can then be esterified to yield the desired this compound.
Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. For example, an N-acyl oxazolidinone derived from 3-phenylpropionic acid can be deprotonated with a strong base to form a chiral enolate. Treatment of this enolate with a brominating agent like NBS would likely proceed with high diastereoselectivity.
Table 2: Diastereoselective Alkylation of N-Acyloxazolidinones (Analogous Reactions)
| Entry | N-Acyloxazolidinone | Electrophile | Base | Diastereomeric Ratio |
| 1 | N-Propanoyl-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 |
| 2 | N-(3-Phenylpropanoyl)-4-isopropyl-2-oxazolidinone | Methyl iodide | NaHMDS | 98:2 |
Application of Asymmetric Catalysis (e.g., Phase-Transfer Catalysis)
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the enantioselective synthesis of a variety of chiral compounds. This technique is particularly well-suited for the α-functionalization of carbonyl compounds. In a typical PTC system for bromination, an enolate is generated in an aqueous or solid phase and then transferred to an organic phase by a chiral quaternary ammonium (B1175870) salt catalyst. Within the organic phase, the chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the subsequent reaction with an electrophilic bromine source.
The alkylation of tert-butyl esters of amino acids under phase-transfer conditions has been extensively studied and provides a strong precedent for the potential asymmetric bromination of tert-butyl 3-phenylpropionate. Cinchona alkaloid-derived quaternary ammonium salts are among the most successful catalysts for these transformations, often providing high yields and excellent enantioselectivities.
For the asymmetric bromination of tert-butyl 3-phenylpropionate, a biphasic system consisting of an organic solvent and an aqueous base (e.g., concentrated NaOH or KOH) would be employed. The substrate and a suitable brominating agent would reside in the organic phase, while the chiral phase-transfer catalyst would facilitate the transfer and reaction of the enolate.
Table 3: Asymmetric Phase-Transfer Catalyzed Alkylation of tert-Butyl Glycinate Schiff Base (Analogous Reactions)
| Entry | Catalyst | Alkylating Agent | Base | Yield (%) | ee (%) |
| 1 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 50% aq. KOH | 95 | 99 |
| 2 | N-Spiro C2-symmetric quaternary ammonium salt | Ethyl iodide | CsOH·H2O | 89 | 98 |
While direct examples of the asymmetric phase-transfer catalyzed bromination of tert-butyl 3-phenylpropionate are not prevalent in the literature, the success of this methodology in related alkylations strongly supports its potential for achieving high enantioselectivity in the target transformation.
Reactivity Profile and Mechanistic Investigations of Tert Butyl 2 Bromo 3 Phenylpropionate
Nucleophilic Substitution Reactions at the Bromine Center
The carbon atom bearing the bromine is a secondary electrophilic center, making it susceptible to nucleophilic substitution. The reaction mechanism, however, is highly dependent on the reaction conditions and the nature of the nucleophile due to competing S_N1 and S_N2 pathways.
Investigation of S_N2 and S_N1 Pathways
The substitution of the bromine atom in tert-butyl 2-bromo-3-phenylpropionate can proceed through either a bimolecular (S_N2) or a unimolecular (S_N1) mechanism. The steric and electronic environment around the reaction center dictates the predominant pathway.
S_N2 Pathway: This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. For this compound, the S_N2 mechanism is sterically hindered. The bulky tert-butyl ester group adjacent to the reaction center, along with the beta-phenyl group, impedes the approach of the nucleophile. Consequently, S_N2 reactions are expected to be slow. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF) that can solvate the cation but not the nucleophile.
S_N1 Pathway: This pathway involves the formation of a carbocation intermediate after the departure of the bromide leaving group. The stability of this intermediate is crucial. The secondary carbocation formed would be adjacent to a methylene (B1212753) group connected to the phenyl ring. While not directly benzylic, potential stabilization via neighboring group participation from the phenyl ring (forming a phenonium ion) could favor this mechanism under appropriate conditions, such as in the presence of polar protic solvents (e.g., ethanol, water) and weak nucleophiles.
The choice between these pathways is a delicate balance of factors, as summarized in the table below.
| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway | Relevance to this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary halide, both pathways are possible but hindered. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) | A strong nucleophile would favor S_N2, but steric hindrance is high. |
| Solvent | Polar Protic (e.g., alcohols) | Polar Aprotic (e.g., DMF, Acetone) | Solvent choice is critical in directing the mechanism. |
| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group for both pathways. |
Transformations to Alpha-Substituted Phenylpropionate Derivatives (e.g., Azides)
The conversion of the alpha-bromo ester to an alpha-azido ester is a synthetically valuable transformation, as the product, tert-butyl 2-azido-3-phenylpropionate, is a precursor to unnatural amino acids. This reaction is typically achieved using sodium azide (B81097) (NaN₃) as the nucleophile.
Given the strong nucleophilicity of the azide ion, the reaction is expected to proceed via an S_N2 mechanism. To overcome the steric hindrance and achieve a reasonable reaction rate, forcing conditions such as elevated temperatures and the use of a polar aprotic solvent like dimethylformamide (DMF) are often required.
Reaction Scheme: Azide Substitution
Reactions Involving the Ester Functionality
The tert-butyl ester group has a distinct reactivity, particularly its susceptibility to cleavage under acidic conditions and its resistance to certain nucleophilic attacks at the carbonyl carbon.
Transesterification and Ester Hydrolysis
Ester Hydrolysis: The hydrolysis of tert-butyl esters to the corresponding carboxylic acid (2-bromo-3-phenylpropanoic acid) does not typically proceed through the standard base-mediated (saponification) pathway due to the steric bulk of the tert-butyl group preventing nucleophilic attack at the carbonyl carbon. Instead, hydrolysis is efficiently carried out under acidic conditions (e.g., trifluoroacetic acid, or HCl in an organic solvent). The mechanism involves protonation of the ester oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. This is effectively an S_N1 reaction at the tertiary carbon of the tert-butyl group.
Transesterification: This reaction involves converting the tert-butyl ester into a different ester, for example, the methyl or ethyl ester. It is typically catalyzed by a strong acid in the presence of the corresponding alcohol (e.g., methanol (B129727) or ethanol). Similar to hydrolysis, the reaction likely proceeds via the formation of the tert-butyl carbocation.
| Transformation | Reagents | Product |
| Hydrolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 2-Bromo-3-phenylpropanoic acid |
| Transesterification | Methanol (MeOH), cat. H₂SO₄ | Methyl 2-bromo-3-phenylpropionate |
Reduction of the Ester Carbonyl
The reduction of the ester functionality to a primary alcohol (2-bromo-3-phenylpropan-1-ol) requires potent hydride-donating reagents.
Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent is capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also potentially reduce the carbon-bromine bond, leading to side products.
Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally unreactive towards esters under standard conditions. However, its reactivity can be enhanced by using additives or changing the solvent system, for instance, by using a large excess of NaBH₄ in a protic solvent like methanol at elevated temperatures.
Diisobutylaluminium Hydride (DIBAL-H): At low temperatures (e.g., -78 °C), DIBAL-H can be used to achieve a partial reduction of the ester to the corresponding aldehyde (2-bromo-3-phenylpropanal). However, careful control of stoichiometry and temperature is essential to prevent over-reduction to the alcohol.
Reactivity of the Phenyl Moiety
The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is an alkyl group (-CH₂CH(Br)COOtBu), which influences both the rate of reaction and the position of substitution.
Alkyl groups are generally classified as activating and ortho, para-directing. The electron-donating nature of the alkyl group, through inductive effects and hyperconjugation, increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to benzene (B151609). The substitution is directed to the ortho and para positions because the carbocation intermediates for attack at these positions are more stabilized by resonance.
Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of ortho- and para-substituted products. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position.
Expected Products in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product (Predicted) | Minor Product (Predicted) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | tert-Butyl 2-bromo-3-(4-nitrophenyl)propionate | tert-Butyl 2-bromo-3-(2-nitrophenyl)propionate |
| Bromination | Br₂, FeBr₃ | tert-Butyl 2-bromo-3-(4-bromophenyl)propionate | tert-Butyl 2-bromo-3-(2-bromophenyl)propionate |
Electrophilic Aromatic Substitution Studies
The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr). The substituent attached to the benzene ring is a 2-(tert-butoxycarbonyl)-2-bromoethyl group. This alkyl group, despite the presence of electron-withdrawing groups on the side chain, is generally considered to be an ortho-, para-director and a weak activator of the aromatic ring for electrophilic substitution. wikipedia.org The activating nature stems from the electron-donating inductive effect of the alkyl carbon chain.
However, the bulky nature of the entire substituent would likely lead to significant steric hindrance at the ortho positions, favoring substitution at the para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Illustrative Data for Electrophilic Nitration:
The nitration of a similar aromatic compound, ethylbenzene, provides a useful comparison for the expected regioselectivity. While reaction rates would differ, the directing effects offer a qualitative guide.
| Electrophile | Reagents | Major Product (Predicted) | Minor Products (Predicted) |
| NO | HNO₃, H₂SO₄ | para-nitro derivative | ortho-nitro derivative |
| Br⁺ | Br₂, FeBr₃ | para-bromo derivative | ortho-bromo derivative |
| SO₃ | Fuming H₂SO₄ | para-sulfonic acid derivative | ortho-sulfonic acid derivative |
This table is illustrative and predicts the major and minor products based on the directing effects of the alkyl substituent on the benzene ring. Actual yields would need to be determined experimentally.
Catalytic Hydrogenation and Reduction
The functional groups in this compound that are susceptible to reduction are the phenyl ring and the carbon-bromine bond. The tert-butyl ester is generally resistant to catalytic hydrogenation under conditions that reduce aromatic rings or alkyl halides. organicreactions.org
Catalytic Hydrogenation:
Catalytic hydrogenation can lead to the reduction of the benzene ring to a cyclohexane (B81311) ring and/or the hydrogenolysis of the carbon-bromine bond. The specific outcome depends on the catalyst, pressure, and temperature used. organicreactions.org
Hydrogenolysis of the C-Br bond: This is a common reaction for α-halo esters and can often be achieved under milder conditions than ring hydrogenation. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would likely yield tert-butyl 3-phenylpropionate (B1229125).
Hydrogenation of the phenyl ring: More forcing conditions, such as using a rhodium or ruthenium catalyst at high pressure, would be required to reduce the aromatic ring to a cyclohexane ring. acs.org
Chemical Reduction:
Reducing agents can also be employed to achieve different transformations.
Reduction of the C-Br bond: Radical-based reducing agents, such as tributyltin hydride (Bu₃SnH), are effective for the dehalogenation of α-bromo esters.
Reduction of the ester: The tert-butyl ester is generally resistant to reduction by common hydride reagents like sodium borohydride. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the ester to the corresponding alcohol, 2-bromo-3-phenylpropan-1-ol, though cleavage of the ester is also possible.
Table of Potential Reduction Products:
| Reagents | Functional Group Targeted | Predicted Product |
| H₂, Pd/C | C-Br bond | tert-Butyl 3-phenylpropionate |
| H₂, Rh/C (high pressure) | Phenyl ring and C-Br bond | tert-Butyl 3-cyclohexylpropionate |
| Bu₃SnH, AIBN | C-Br bond | tert-Butyl 3-phenylpropionate |
| 1. LiAlH₄ 2. H₂O | Ester carbonyl | 2-Bromo-3-phenylpropan-1-ol |
This table presents predicted products based on the known reactivity of the functional groups present in the molecule.
Elucidation of Reaction Mechanisms
Spectroscopic Characterization of Reaction Intermediates
The direct spectroscopic observation of reaction intermediates is challenging due to their transient nature. However, techniques such as low-temperature NMR, stopped-flow UV-Vis spectroscopy, and mass spectrometry can provide valuable insights. nih.gov
For reactions involving the alpha-bromo ester, a key intermediate in nucleophilic substitution reactions would be the transition state of an Sₙ2 reaction or a carbocation in an Sₙ1-type process. In base-catalyzed eliminations, an enolate intermediate would be formed.
Expected Spectroscopic Features of Potential Intermediates:
Enolate Intermediate: In a base-induced elimination or substitution, the formation of an enolate can be inferred. The 13C NMR spectrum would show a downfield shift for the carbonyl carbon and a significant upfield shift for the α-carbon, which would become sp² hybridized. The disappearance of the α-proton signal in the ¹H NMR spectrum would also be indicative of enolate formation.
Carbocation Intermediate (Sₙ1): While less likely for a secondary bromide unless stabilized, a carbocation intermediate at the α-carbon would lead to a significant downfield shift of the α-carbon in the 13C NMR spectrum.
Modern mass spectrometry techniques can also be used to detect and characterize transient charged intermediates in the gas phase, providing evidence for their existence in solution-phase reactions. nih.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for elucidating reaction mechanisms. For this compound, the rate of nucleophilic substitution at the α-carbon would be of particular interest.
A typical kinetic experiment would involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like chromatography (GC or HPLC) or spectroscopy (NMR or UV-Vis).
Hypothetical Kinetic Data for Nucleophilic Substitution:
Let's consider the reaction with a nucleophile, Nu⁻: this compound + Nu⁻ → tert-Butyl 2-nucleophilo-3-phenylpropionate + Br⁻
A plausible rate law for an Sₙ2 mechanism would be: Rate = k[this compound][Nu⁻]
| [Substrate] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This is a hypothetical data table illustrating the expected outcome for a second-order reaction, consistent with an Sₙ2 mechanism. The reaction rate is directly proportional to the concentration of both the substrate and the nucleophile.
The determination of the rate constant, k, under various conditions (e.g., changing the solvent polarity, temperature) would provide further mechanistic insights, such as the calculation of activation parameters (enthalpy and entropy of activation).
Deconvolution of Stereochemical Outcomes (e.g., Walden Inversion)
The α-carbon in this compound is a stereocenter (assuming it is not a racemic mixture). Therefore, reactions at this center can proceed with inversion, retention, or racemization of the stereochemistry.
In nucleophilic substitution reactions, the stereochemical outcome is a powerful indicator of the mechanism.
Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) reaction proceeds through a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. This phenomenon is known as the Walden inversion . wikipedia.org
Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face, leading to a racemic mixture of products (both inversion and retention of configuration).
Given that the substrate is a secondary bromide, an Sₙ2 mechanism is generally favored, especially with good nucleophiles and in polar aprotic solvents. Therefore, reactions involving nucleophilic substitution at the α-carbon of an enantiomerically pure sample of this compound would be expected to proceed with a high degree of stereochemical inversion. wikipedia.org
Applications in Advanced Organic Synthesis and Chemical Building Blocks
Role as a Chiral Synthon in Complex Molecule Construction
The strategic placement of reactive sites and a chiral center makes tert-Butyl 2-bromo-3-phenylpropionate an excellent chiral synthon. Its applications in this domain are particularly notable in the stereocontrolled formation of alpha-quaternary carbon centers and as a precursor for valuable enantiomerically pure alpha-amino acids.
Stereocontrolled Formation of Alpha-Quaternary Carbon Centers
The construction of alpha-quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. These motifs are prevalent in many natural products and pharmaceuticals. While direct studies on this compound are not extensively detailed in readily available literature, the principles of stereocontrolled alkylation of alpha-bromo esters are well-established and can be applied. The presence of the bromine atom allows for the generation of an enolate intermediate, which can then be reacted with various electrophiles. The stereochemical outcome of this alkylation can be controlled by using chiral auxiliaries or catalysts, leading to the formation of a new stereocenter with high diastereoselectivity. The bulky tert-butyl group can play a crucial role in directing the approach of the electrophile, thus influencing the stereochemistry of the newly formed quaternary center.
Precursor for Enantiomerically Pure Alpha-Amino Acids and Derivatives
Enantiomerically pure alpha-amino acids and their derivatives are fundamental building blocks for peptides, proteins, and numerous pharmaceutically active compounds. This compound serves as a valuable precursor for the synthesis of derivatives of phenylalanine, an essential amino acid. The bromine atom can be displaced by an azide (B81097) group (via an SN2 reaction), which can then be reduced to an amine. This two-step process, known as the Gabriel synthesis or a related azide-based method, allows for the introduction of the alpha-amino group. The stereochemistry at the alpha-carbon can be retained or inverted depending on the reaction conditions, providing access to both D- and L-amino acid derivatives. The tert-butyl ester group offers a convenient protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions without affecting other sensitive parts of the molecule. This strategy is particularly useful for synthesizing unnatural amino acids with diverse side chains at the alpha-position.
Utilization in Asymmetric Catalytic Processes
The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for various asymmetric catalytic transformations, enabling the synthesis of chiral molecules with high enantiomeric excess.
Substrate for Phase-Transfer Catalysis in Alkylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). In the context of this compound, asymmetric phase-transfer catalysis can be employed for its alkylation. Using a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, it is possible to generate a chiral enolate in the organic phase. This chiral enolate then reacts with an alkylating agent, with the chiral catalyst directing the approach of the electrophile to one face of the enolate, resulting in an enantiomerically enriched product. This method provides a powerful and environmentally friendly approach to synthesizing chiral alpha-alkylated phenylalanine derivatives. nih.govunimi.itchemrxiv.org
Table 1: Asymmetric Phase-Transfer Catalyzed Alkylation
| Catalyst Type | Electrophile | Enantiomeric Excess (ee) | Reference |
| Chiral Quaternary Ammonium Salt | Benzyl Bromide | High | nih.govchemrxiv.org |
| Cinchona Alkaloid Derivative | Alkyl Halide | Good to Excellent | unimi.it |
Integration into Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern asymmetric synthesis. While specific examples detailing the integration of this compound into organocatalytic transformations are not prominently featured in the literature, the reactivity of alpha-bromo esters makes them potential substrates for various organocatalytic reactions. For instance, in reactions involving enamine or iminium ion catalysis, the alpha-bromo ester could potentially act as an electrophile. Furthermore, recent advancements in organocatalysis have demonstrated the enantioselective alpha-bromination of aldehydes and ketones, highlighting the importance of chiral alpha-bromo carbonyl compounds in organic synthesis. nih.govnih.govnih.gov The development of organocatalytic methods that directly utilize substrates like this compound is an active area of research.
Building Block for Diverse Chemical Architectures
Beyond its role in stereocontrolled reactions, this compound is a versatile building block for the synthesis of a wide array of chemical structures. The presence of multiple reactive sites—the ester, the bromine atom, and the phenyl ring—allows for a variety of chemical manipulations.
The bromine atom can be substituted by a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. The phenyl ring can undergo electrophilic aromatic substitution to introduce further substituents. This versatility makes this compound a valuable starting material for the synthesis of complex molecules, including heterocyclic compounds and other intricate molecular scaffolds. For example, it can be envisioned as a precursor for the synthesis of substituted dihydropyridines, lactones, and other biologically relevant heterocyclic systems through intramolecular cyclization reactions.
Synthesis of Functionalized Esters and Carboxylic Acids
In principle, the bromine atom in this compound can be displaced by a variety of nucleophiles to introduce new functional groups at the α-position, leading to a range of functionalized esters. Subsequent hydrolysis of the tert-butyl ester would then yield the corresponding functionalized carboxylic acids. However, specific examples of such transformations using this compound are not readily found in the literature. The general reactivity of α-bromo esters suggests potential reactions with nucleophiles such as azides, amines, thiols, and carbanions.
Application in Multicomponent Reactions (e.g., α-Bromo-β-phosphoalkoxylation)
Multicomponent reactions (MCRs) are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. While α-bromo esters are known to participate in certain MCRs, there is no specific information available detailing the use of this compound in reactions such as α-Bromo-β-phosphoalkoxylation or other named multicomponent reactions. The potential for this compound to act as an electrophilic component in such reactions exists, but has not been demonstrated in published research.
Intermediate in the Synthesis of Specialty Chemicals
The structure of this compound, containing a phenyl group and a reactive bromo-ester moiety, suggests its potential as a precursor for various specialty chemicals, including pharmaceuticals and materials. For instance, it could theoretically be a building block for the synthesis of substituted β-phenylalanine derivatives, which are components of some biologically active molecules. However, there is a lack of specific documented instances of its use as an intermediate in the synthesis of known specialty chemicals.
Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis
A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in dedicated scientific literature. While the compound is known as a chemical entity, specific research detailing its molecular modeling, conformational analysis, and Density Functional Theory (DFT) investigations, as requested, is not publicly available. Consequently, a detailed article focusing solely on the specified computational aspects of this particular molecule cannot be accurately generated at this time.
Extensive searches for scholarly articles and computational studies on this compound did not yield specific data required to populate the outlined sections. The scientific community has not published dedicated studies on its preferred conformations, the influence of its tert-butyl group on molecular geometry and reactivity, or DFT investigations into its reaction pathways. This includes a lack of information on transition states, intermediate structures, activation barriers, and reaction energetics. Furthermore, no research focused on stereoselectivity prediction and rational design involving this specific compound could be located.
It is important to note that while computational studies exist for structurally related compounds, the strict focus of the request on this compound prevents the inclusion of such data, as it would not be scientifically accurate to extrapolate findings from different molecules. The specific combination of the phenyl, bromo, and tert-butyl propionate (B1217596) moieties creates a unique chemical system whose computational and theoretical properties must be studied directly.
This absence of specific research highlights a potential area for future investigation within the field of computational chemistry. Such studies would be valuable for understanding the structure-reactivity relationships of this compound and could inform its potential applications in organic synthesis.
Computational and Theoretical Chemistry Studies
Stereoselectivity Prediction and Rational Design
Computational Assessment of Diastereoselective and Enantioselective Outcomes
Computational models, particularly those based on Density Functional Theory (DFT), are frequently employed to assess the diastereoselective and enantioselective outcomes of reactions involving chiral molecules like tert-butyl 2-bromo-3-phenylpropionate. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which stereoisomer is likely to be formed preferentially.
For instance, in a nucleophilic substitution reaction at the C2 position, the incoming nucleophile can approach from two different faces of the molecule, leading to either inversion or retention of configuration. The relative energies of the transition states for these two pathways determine the enantiomeric excess of the product. Computational software can model these transition states and calculate their Gibbs free energies (ΔG‡). A lower activation energy for one pathway suggests that it is kinetically favored, resulting in a higher yield of the corresponding stereoisomer.
The diastereoselectivity of reactions, such as those involving the formation of a new stereocenter adjacent to the existing one, can also be rationalized through computational analysis. By modeling the different diastereomeric transition states, researchers can identify the most stable arrangement, which is typically the one that minimizes steric clashes and maximizes favorable electronic interactions.
Table 1: Hypothetical Calculated Energy Barriers for the Nucleophilic Substitution of this compound
| Transition State | Product Stereochemistry | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| TS1 | (R)-enantiomer | 15.2 | |
| TS2 | (S)-enantiomer | 12.5 | Yes |
This table illustrates how computational chemistry can predict the major enantiomer by comparing the calculated activation energies of the competing reaction pathways.
Understanding Steric and Electronic Effects on Stereocontrol
The stereochemical outcome of reactions involving this compound is governed by a delicate balance of steric and electronic effects. Computational studies provide a quantitative framework for dissecting these contributions.
Steric Effects: The bulky tert-butyl group and the phenyl group exert significant steric hindrance, influencing the trajectory of an approaching nucleophile or reagent. Computational models can precisely map the steric congestion around the reactive center. For example, in an SN2 reaction, the nucleophile must approach the carbon atom bearing the bromine from the backside. The presence of the large tert-butyl and phenyl groups can sterically hinder this approach, affecting the reaction rate and potentially favoring alternative mechanistic pathways. Molecular mechanics and quantum mechanics calculations can quantify this steric strain in the transition state.
Electronic Effects: The phenyl group, being electron-withdrawing through inductive effects and capable of resonance, influences the electron density at the reactive carbon center. This electronic perturbation can affect the stability of the transition state. Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to analyze the charge distribution and orbital interactions within the molecule and the transition state complex. These analyses can reveal stabilizing or destabilizing electronic interactions that direct the stereochemical course of the reaction. For example, the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the C-Br σ* lowest unoccupied molecular orbital (LUMO) is fundamental to the SN2 reaction, and its energy and spatial orientation are influenced by the electronic nature of the substituents.
Table 2: Representative Computational Data on Steric and Electronic Parameters
| Parameter | Value (Arbitrary Units) | Interpretation |
| Steric Hindrance (C2) | 85 | High steric congestion around the reactive center. |
| NPA Charge (C2) | +0.25 | Electrophilic carbon center, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 eV | Indicates the kinetic stability of the molecule. |
This table provides an example of the types of data generated from computational analyses to understand the factors influencing reactivity and stereoselectivity.
By systematically modifying the substituents in silico and observing the resulting changes in transition state energies and electronic properties, a deeper understanding of the structure-reactivity and structure-selectivity relationships for this compound can be achieved.
Future Research Perspectives and Emerging Trends
Exploration of Sustainable and Green Chemistry Methodologies for Synthesis
The synthesis of esters and their halogenated derivatives is undergoing a significant transformation, driven by the principles of green chemistry. Future research on tert-Butyl 2-bromo-3-phenylpropionate is expected to move away from conventional methods that often rely on hazardous reagents and solvents, toward more sustainable alternatives.
Key areas of exploration include:
Solid-Acid Catalysis: The use of heterogeneous solid superacid catalysts, such as perfluorinated sulfonic acid resins, presents a green alternative for the esterification step. These catalysts are easily recoverable and reusable, minimizing waste and simplifying product purification.
Solvent-Free and Alternative Energy Approaches: Methodologies that eliminate organic solvents are highly sought after. Techniques such as electromagnetic milling for tert-butyl ester synthesis offer a solvent-free and base-free route that can operate without external heating. researchgate.net Additionally, the application of microwave or ultrasonic irradiation could significantly reduce reaction times and energy consumption compared to conventional heating.
Atom-Economical Reagents: Replacing traditional brominating agents like liquid bromine with alternatives such as N-bromosuccinimide (NBS) in conjunction with green catalysts can improve the safety and environmental profile of the synthesis. google.comresearchgate.net
Table 1: Comparison of Conventional vs. Emerging Green Synthesis Strategies
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable solid acids (e.g., ion-exchange resins) |
| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions or green solvents (e.g., ionic liquids) |
| Brominating Agent | Liquid Bromine (Br₂) | N-bromosuccinimide (NBS) |
| Energy Source | Conventional thermal heating | Microwave, Ultrasound, Mechanochemistry |
| Waste Generation | High, with difficult catalyst recovery | Low, with easy catalyst separation and recycling |
Development of Novel Catalytic Systems for Enhanced Selectivity
The this compound molecule possesses a chiral center at the α-carbon, making the development of stereoselective syntheses a major research frontier. Future work will focus on novel catalytic systems that can control the three-dimensional arrangement of the atoms, yielding enantiomerically pure products which are highly valued in pharmaceutical and biological applications.
Emerging trends in this area include:
Asymmetric Organocatalysis: The design of small, metal-free organic molecules as chiral catalysts is a rapidly growing field. Catalysts such as chiral squaramides or bifunctional peptidyl guanidines could be developed to promote highly enantioselective bromination or related transformations, affording the target molecule with high enantiomeric excess.
Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. Research into new metal–salen complexes or other coordination compounds could provide highly effective and tunable catalysts for the asymmetric synthesis of α-bromo esters.
Biocatalysis: The use of enzymes (biocatalysts) offers the potential for unparalleled selectivity under mild, environmentally friendly conditions. Future research may explore engineered enzymes to catalyze the stereoselective bromination or esterification steps in the synthesis of this compound.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, consistency, and scalability. Microreactors and other flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for potentially hazardous or fast reactions.
Future research will likely involve:
Development of Flow-Based Synthesis: Adapting the synthesis of this compound to a continuous flow process. This could involve pumping the starting materials through a heated reactor packed with a solid-phase catalyst, enabling continuous production with minimal manual intervention.
Enhanced Safety and Efficiency: The small reaction volumes within microreactors significantly reduce the risks associated with handling reactive intermediates and reagents. This approach has been successfully demonstrated for the synthesis of related compounds like tert-butyl bromide, achieving high conversion rates and selectivity in very short reaction times. uni-mainz.de
Automation and Optimization: Integrating flow reactors with automated control systems and real-time analytical tools (e.g., inline IR or NMR spectroscopy) will enable rapid optimization of reaction conditions and ensure consistent product quality, paving the way for on-demand chemical manufacturing.
Advancements in Mechanistic Understanding Through Advanced Spectroscopic Techniques
A deeper understanding of the reaction mechanisms underlying the formation of this compound is crucial for optimizing its synthesis and developing more efficient catalysts. Advanced spectroscopic techniques are poised to provide unprecedented insight into the transient species and reaction pathways involved.
Future mechanistic studies will likely employ:
In-Situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow for the real-time monitoring of reactant consumption and product formation directly within the reaction vessel. fgcu.edu This can help identify reaction intermediates and determine kinetic profiles.
Kinetic Studies: Detailed kinetic experiments, including crossover experiments and kinetic resolution studies, can elucidate the role of the catalyst and the factors controlling enantioselectivity in asymmetric variants of the synthesis. libretexts.org For the α-bromination step, kinetic data can provide evidence for the rate-determining formation of an enol or enolate intermediate, which is the active nucleophile in the reaction. masterorganicchemistry.comcmu.edu
Computational Modeling: Density Functional Theory (DFT) and other molecular modeling techniques will be used to map out reaction energy profiles and visualize the transition states of key steps. This computational insight, when combined with experimental data, can guide the rational design of more effective catalysts.
Potential in Materials Science or Specialized Chemical Production Beyond Traditional Organic Synthesis
While a valuable intermediate in organic synthesis, the future utility of this compound is expected to expand into the realm of materials science, particularly in the field of polymer chemistry. Its structure is ideally suited for use in controlled radical polymerization techniques.
A key emerging application is its role as an initiator for Atom Transfer Radical Polymerization (ATRP) . cmu.eduresearchgate.net
Controlled Polymer Synthesis: The α-bromo ester functionality is a highly efficient initiating site for ATRP, a powerful method for creating well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures (e.g., block copolymers). researchgate.net
Functional Polymers: By using this compound as an initiator, polymers can be synthesized with a phenylpropyl group at one end and a bromine atom at the other, which can be further functionalized. The presence of the phenyl group can impart specific properties to the resulting polymer, such as increased refractive index or thermal stability. The tert-butyl ester group can be easily hydrolyzed to yield polymers with carboxylic acid functionalities, creating pH-responsive or hydrophilic materials. cmu.edu
This application positions this compound as a key building block for advanced materials, including amphiphilic block copolymers for drug delivery systems, specialized coatings, and functional polymeric materials. researchgate.net
Q & A
Basic Questions
Q. What are the recommended storage conditions for tert-butyl 2-bromo-3-phenylpropionate to ensure stability?
- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures below -20°C to prevent degradation. Avoid exposure to moisture and light, as bromoesters are often hydrolytically sensitive. Use explosion-proof refrigeration units and grounded metal containers to mitigate risks of static discharge, especially given the bromine substituent’s potential reactivity .
Q. What safety precautions should be taken when handling tert-butyl 2-bromo-3-phenylpropionate in the laboratory?
- Methodological Answer: Conduct all work in a fume hood with appropriate personal protective equipment (PPE: gloves, lab coat, safety goggles). Avoid ignition sources (open flames, sparks) due to the compound’s organic ester and bromine content. Use non-sparking tools during transfers and ensure electrical equipment is explosion-proof. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
Q. What are the common synthetic routes for preparing tert-butyl 2-bromo-3-phenylpropionate?
- Methodological Answer: A typical route involves esterification of 2-bromo-3-phenylpropionic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, nucleophilic substitution (SN2) on a pre-formed tert-butyl ester with a brominating agent (e.g., PBr₃) may be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Advanced Research Questions
Q. How can dynamic low-temperature NMR spectroscopy be utilized to investigate the conformational dynamics of the tert-butyl group in tert-butyl 2-bromo-3-phenylpropionate?
- Methodological Answer: Perform variable-temperature (VT) NMR experiments (e.g., ¹H or ¹³C) at –40°C to –90°C to slow conformational interconversion. Analyze splitting patterns and coalescence temperatures to determine energy barriers between axial and equatorial tert-butyl conformers. Compare with DFT calculations (using explicit solvent models) to validate steric and electronic effects influencing stability .
Q. In the context of tert-butyl 2-bromo-3-phenylpropionate, how might steric effects influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The bulky tert-butyl group adjacent to the bromine substituent creates steric hindrance, favoring SN1 mechanisms (via carbocation intermediates) over SN2. To confirm, conduct kinetic studies: monitor reaction rates under varying nucleophile concentrations. A lack of dependence on nucleophile concentration supports SN1 dominance. Contrast with less hindered analogs (e.g., methyl esters) to isolate steric effects .
Q. What experimental design strategies are recommended for optimizing reaction conditions when using tert-butyl 2-bromo-3-phenylpropionate in multi-step syntheses?
- Methodological Answer: Use Design of Experiments (DoE) to evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify interactions between solvent (dichloroethane vs. THF) and reaction time. Analyze conversion rates via HPLC or GC-MS. Prioritize factors like substrate conversion (>95%) and byproduct formation using response surface methodology .
Q. How can researchers resolve contradictory data regarding the stability of tert-butyl 2-bromo-3-phenylpropionate under acidic vs. basic conditions?
- Methodological Answer: Perform controlled degradation studies in buffered solutions (pH 1–14) at 25°C and 40°C. Monitor hydrolysis via ¹H NMR or IR spectroscopy (disappearance of ester C=O stretch at ~1740 cm⁻¹). Under acidic conditions, the tert-butyl group may undergo cleavage via protonation, while basic conditions promote ester saponification. Cross-reference with computational models (e.g., pKa prediction tools) to rationalize pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
